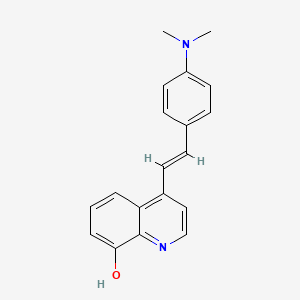

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol

Description

Structure

3D Structure

Properties

CAS No. |

1351448-85-5 |

|---|---|

Molecular Formula |

C19H18N2O |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-8-ol |

InChI |

InChI=1S/C19H18N2O/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22/h3-13,22H,1-2H3/b9-6+ |

InChI Key |

OSSROFZTGSSYNR-RMKNXTFCSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=CC=C(C3=NC=C2)O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The Knoevenagel condensation is a cornerstone method for synthesizing α,β-unsaturated carbonyl compounds, adapted here for styrylquinoline formation. This reaction couples 8-hydroxyquinoline aldehydes with active methylene compounds, such as 4-dimethylaminophenylacetonitrile, under basic conditions.

Procedure :

-

Substrate Preparation : 8-Hydroxyquinoline-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 8-hydroxyquinoline.

-

Condensation : The aldehyde reacts with 4-dimethylaminophenylacetonitrile in refluxing ethanol with piperidine as a catalyst. The reaction proceeds via deprotonation of the active methylene group, nucleophilic attack on the aldehyde, and dehydration to form the vinyl bridge.

-

Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Optimization :

-

Catalyst : Piperidine (10 mol%) achieves higher yields than morpholine or ammonium acetate.

-

Solvent : Ethanol balances reactivity and solubility; DMF accelerates the reaction but complicates purification.

Heck Coupling Approach

Palladium-Catalyzed Vinylation

The Heck reaction enables direct vinylation of 8-hydroxyquinoline halides with styrylboronic acids, offering regioselectivity and functional group tolerance.

Procedure :

-

Halide Preparation : 4-Chloro-8-hydroxyquinoline is synthesized via chlorination of 8-hydroxyquinoline using POCl₃.

-

Coupling : The chloro derivative reacts with 4-dimethylaminostyrylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C.

-

Deprotection : A tosyl-protected intermediate is hydrolyzed with NaOH/MeOH to yield the final product.

Key Considerations :

-

Protecting Groups : Tosyl protection of the 8-hydroxy group prevents side reactions during coupling.

-

Catalyst System : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in avoiding homocoupling byproducts.

Nucleophilic Substitution-Olefination Sequence

Two-Step Synthesis

This method involves initial amination of 4-chloro-8-hydroxyquinoline followed by olefination to install the styryl group.

Step 1: Amination

4-Chloro-8-hydroxyquinoline reacts with dimethylamine in a sealed tube at 120°C for 12 hours, yielding 4-dimethylamino-8-hydroxyquinoline.

Step 2: Olefination

The aminated quinoline undergoes Horner-Wadsworth-Emmons reaction with 4-dimethylaminobenzaldehyde diethyl phosphate in THF with NaH as a base.

Optimization :

-

Phosphonate Preparation : Diethyl (4-dimethylaminobenzyl)phosphonate is synthesized via Arbuzov reaction of 4-dimethylaminobenzyl bromide with triethyl phosphite.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation reduces reaction times from hours to minutes by enhancing thermal efficiency.

Procedure :

-

Substrates : 8-Hydroxyquinoline-4-carbaldehyde and 4-dimethylaminophenylacetonitrile.

-

Conditions : Irradiated at 150 W in ethanol with piperidine (10 mol%) for 15 minutes.

-

Purification : Direct recrystallization from the reaction mixture.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | 65–78 | 6–8 hours | Simple setup; widely applicable | Moderate yields; requires pure aldehydes |

| Heck Coupling | 70–82 | 12–24 hours | High regioselectivity; functional tolerance | Pd cost; protecting group needed |

| Nucleophilic-Olefination | 68 | 36 hours | Stepwise control; avoids metal catalysts | Multi-step; lower overall yield |

| Microwave-Assisted | 80–85 | 15 minutes | Rapid; high yields | Specialized equipment required |

Chemical Reactions Analysis

Horner-Wadsworth-Emmons Olefination

This reaction is pivotal for introducing styryl groups via phosphonate intermediates. For example:

-

Intermediate Preparation : Diethyl ((8-(methoxymethoxy)quinolin-5-yl)methyl)phosphonate (8a ) reacts with aldehydes under basic conditions (sodium methoxide in DMF at 80°C) to form styryl derivatives .

Deprotection of the methoxymethoxy group using HCl yields the final hydroxylated product (e.g., 10b with 82% yield) .

Electrophilic Substitution

The aromatic rings in the compound are susceptible to electrophilic attack due to electron-donating groups:

-

Dimethylamino Group : Activates the para/ortho positions of the phenyl ring for nitration or sulfonation.

-

Quinoline Core : The 8-hydroxy group directs electrophiles to positions 5 and 7, enabling halogenation or nitration.

Metal Complexation

The {N,O} donor system (quinoline nitrogen and hydroxyl oxygen) facilitates chelation with transition metals:

-

Co(II) Complexes : Demonstrated in studies with related 8-quinolinol derivatives, where coordination enhances anticancer activity .

-

Pt(IV) Hybrids : Structural analogs show dual stimuli-responsive activation in cancer cells, releasing cytotoxic Pt(II) units .

Oxidation and Reduction

-

Vinyl Bridge : Prone to oxidation (e.g., epoxidation with peracids) or hydrogenation to yield saturated analogs.

-

Dimethylamino Group : Oxidation with strong agents like KMnO₄ converts it to a nitroso or nitro group .

Protection/Deprotection of Hydroxyl Group

-

Protection : The 8-hydroxy group is masked as a methoxymethoxy ether (8a ) using methoxymethyl chloride under basic conditions .

-

Deprotection : Acidic hydrolysis (e.g., HCl in THF) regenerates the free hydroxyl group .

Mannich Reaction Derivatives

Though not directly reported for this compound, structural analogs undergo Mannich reactions:

-

Mechanism : The hydroxyl group reacts with formaldehyde and amines to form water-soluble prodrugs, enhancing bioavailability .

Key Reactivity Insights

-

pH-Dependent Behavior : The hydroxyl group’s pKa (~10) and quinolinium nitrogen’s pKa (~4.5) influence metal-binding efficiency and biological activity .

-

Microwave-Assisted Synthesis : Reduces reaction times for derivatives (e.g., from hours to minutes).

Experimental data underscores the compound’s versatility in medicinal chemistry, particularly in anticancer and antimalarial drug development . Its modular structure allows targeted modifications to optimize pharmacokinetic properties.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol":

Note: The search results do not directly provide information about the applications of "this compound". However, they do provide information on related compounds such as:

- 8-Hydroxyquinoline and its derivatives

- Chelating agents with quinoline structures

- Stilbazolium derivatives

Therefore, the following information is based on these related compounds and may provide some insight into potential applications of "this compound".

8-Hydroxyquinoline and Derivatives

- Poly(8-Hydroxyquinoline) (PHQ) PHQ can be synthesized by oxidation of 8-hydroxyquinolate and has significance in various areas of chemistry .

- Spectro analytical Sensitivity Spectro analytical Sensitivity for PHQ coordination polymers with different metal ions have been calculated .

- Cation Exchange Cation exchange properties have been researched by spectrophotometric technique .

- Immobilization Monomeric, Polymeric and Polymeric Chelates Forms of (8-Hydroxyquinoline) Matrix incorporated in Aluminum Oxide and Silica Gel have been studied .

- Analytical Applications PHQ can be used for analytical applications and preconcentration of some metal ions .

Chelating Agents with Quinoline Structures

- Treatment of Bacterial and Fungal Infections Clioquinol, phanquinone, and other chelating agents with related structures can be used in the treatment of bacterial and fungal infections, especially those resistant to known antibiotics .

- Antimicrobial Therapeutic Clioquinol and phanquinone can be used separately or in combination for the manufacture of pharmaceutical compositions for antimicrobial therapeutic treatment of bacterial or fungal infections .

- Synergistic Effects Chelators can be used in combination with other antimicrobials that act synergistically or additively in enhancing treatment effects .

Stilbazolium Derivatives

- Crystal Growth A novel third-order stilbazolium derivative single crystal, 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB), was fruitfully harvested using methanol as a medium, through a slow evaporation technique .

- Spectroscopy Functional group vibrations raised from the title compound were studied using Fourier transform infrared spectroscopy (FTIR) .

Mechanism of Action

The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is primarily based on its ability to interact with light. The compound exhibits significant nonlinear optical properties due to the delocalization of π-electrons within its structure. This delocalization enhances its hyperpolarizability, making it effective in applications such as optical switching and frequency conversion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol and related quinoline derivatives from the evidence:

Key Comparative Insights:

Structural Diversity: The target compound’s vinyl-dimethylaminophenyl group distinguishes it from analogs with direct aryl (e.g., 4k ) or alkyl (e.g., 8-Chloro-2,3-dimethyl-4-quinolinol ) substitutions. Unlike compounds with chloro (4k, 8-Chloro-2,3-dimethyl-4-quinolinol) or methoxy (2c ) groups, the dimethylamino substituent offers basicity and solubility advantages.

Synthetic Approaches :

- Pd-catalyzed cross-coupling (used for 4k ) is a plausible route for the target compound, given the need for aryl-vinyl bond formation.

- Condensation reactions (e.g., L ) are less likely due to the absence of aldehyde or ketone intermediates in the target structure.

Derivatives with trifluoromethyl groups (e.g., ) highlight the role of electron-withdrawing substituents in modulating enzyme interactions.

Physical Properties: The hydroxyl group at the 8-position (common in many analogs) enables coordination with metal ions, a feature exploited in antimicrobial and catalytic applications . The dimethylamino group in the target compound likely reduces crystallinity compared to chlorinated analogs (e.g., 4k ), improving solubility in polar solvents.

Biological Activity

The compound 4-(2-(4-(dimethylamino)phenyl)vinyl)-8-quinolinol (often referred to as a derivative of 8-hydroxyquinoline) has garnered attention due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a vinyl group and a dimethylamino moiety. This structure is significant as it enhances the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties . For instance, derivatives have shown efficacy against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-Dimethylaminophenyl-8-quinolinol | Pseudomonas aeruginosa | 22 | |

| 4-Dimethylaminophenyl-8-quinolinol | Klebsiella pneumoniae | 25 |

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives has been extensively studied. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antiviral Activity

Recent studies have highlighted the antiviral properties of certain quinoline derivatives against viruses such as dengue. Notably, a derivative exhibited an IC50 value of 0.49 µM against dengue virus serotype 2, indicating potent antiviral activity .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The hydroxyl group in the quinoline structure allows for chelation with metal ions, which is crucial for its antimicrobial and anticancer activities.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, thereby modulating various biochemical pathways.

- Signal Transduction Modulation : Interaction with cellular receptors can alter signaling pathways, impacting cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Modifications at different positions on the quinoline ring or the dimethylamino group can significantly influence potency and selectivity. For instance, changes in substituents on the phenyl ring have shown to enhance antimicrobial activity .

Case Studies

- Antimalarial Activity : A study evaluated a series of arylvinylquinolines against Plasmodium falciparum, revealing that specific substitutions led to low nanomolar activity with excellent selectivity profiles . This highlights the potential for developing new antimalarial agents based on this scaffold.

- Anticancer Studies : Various studies have reported that modifications to the dimethylamino group can enhance cytotoxicity against cancer cell lines, suggesting that further exploration into this area could yield effective anticancer therapies .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol?

Methodological Answer: The synthesis typically involves functionalizing the 8-quinolinol core. Key steps include:

- Methylation : Protecting the hydroxyl group of 8-quinolinol using dimethyl sulfate to form 8-methoxyquinoline .

- Alkylation : Introducing substituents via alkylation reagents (e.g., isopropyl lithium) under controlled low-temperature conditions to avoid side reactions .

- Vinylation : A Wittig or Heck coupling reaction to install the vinyl-linked 4-(dimethylamino)phenyl group.

- Demethylation : Acidic or basic hydrolysis to restore the hydroxyl group at position 8 .

Purification: Column chromatography or recrystallization is critical to isolate the target compound from intermediates.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: A combination of analytical techniques is used:

- NMR Spectroscopy : H and C NMR confirm substituent positions, vinyl linkage geometry (trans/cis), and dimethylamino group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] or [M–H]).

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally analogous 8-quinolinol derivatives (e.g., 3-[(E)-2-(5,7-dichloro-8-hydroxyquinolin-2-yl)vinyl]-4-hydroxyphenyl acetate) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Inert atmosphere (argon) and desiccants to prevent oxidation or hydrolysis of the dimethylamino or vinyl groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the vinylation step in synthesis?

Methodological Answer:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)) for Heck coupling, with ligands (e.g., PPh) to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Kinetic Monitoring : Use in situ FTIR or HPLC to track reaction progress and minimize byproducts (e.g., homocoupling of vinyl groups).

- Temperature Control : Maintain 60–80°C to balance reaction rate and thermal stability of the dimethylamino group .

Q. How do electronic effects of the vinyl-dimethylaminophenyl group influence photophysical properties?

Methodological Answer:

- Conjugation Analysis : The vinyl group extends π-conjugation between the quinolinol and dimethylaminophenyl moieties, red-shifting absorption/emission (e.g., λmax in UV-Vis).

- Solvatochromism : Polarity-dependent fluorescence quenching can be studied using solvents of varying dielectric constants.

- Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict charge-transfer behavior .

Q. How can structural ambiguities in synthetic intermediates be resolved?

Methodological Answer:

- Isomer Differentiation : NOESY NMR detects spatial proximity of protons (e.g., E vs. Z vinyl configurations).

- Single-Crystal XRD : For unambiguous confirmation, as applied to related 8-quinolinol derivatives with vinyl substituents .

- Comparative Chromatography : HPLC retention times compared against synthesized standards for regioisomers.

Q. What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

- Purity Validation : Ensure >95% purity (HPLC) to exclude confounding effects from impurities.

- Chelation Studies : Test metal-binding affinity (e.g., with Fe or Cu) via UV-Vis titration, as 8-quinolinol derivatives often act as chelators .

- Cell Line Authentication : Use STR profiling to avoid cross-contamination in cytotoxicity assays.

Q. What advanced applications are emerging for this compound in materials science?

Methodological Answer:

- OLEDs : As an electron-transport layer due to its conjugated structure and thermal stability.

- Sensors : Functionalize onto electrodes for heavy metal detection (e.g., Hg) via fluorescence quenching.

- Photocatalysts : Couple with TiO nanoparticles for visible-light-driven reactions, leveraging its absorption range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.